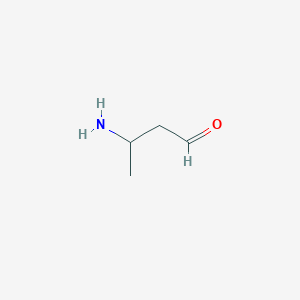
3-Aminobutanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminobutanal is an organic compound with the molecular formula C4H9NO It is a derivative of butanal, where an amino group replaces one of the hydrogen atoms on the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Aminobutanal can be synthesized through several methods. One common approach involves the reduction of 3-aminobutyric acid. This process typically involves the use of reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) under controlled conditions .
Industrial Production Methods: On an industrial scale, this compound can be produced through the catalytic hydrogenation of 3-aminobutyric acid. This method is preferred due to its efficiency and scalability. The reaction is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Aminobutanal undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 3-aminobutanol using reducing agents such as LAH or NaBH4.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LAH, NaBH4, and catalytic hydrogenation.
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products Formed:
Oxidation: 3-Aminobutyric acid.
Reduction: 3-Aminobutanol.
Substitution: Various substituted butanal derivatives.
Applications De Recherche Scientifique
3-Aminobutanal has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Aminobutanal involves its interaction with various molecular targets and pathways. It can act as a nucleophile due to the presence of the amino group, allowing it to participate in various biochemical reactions. The compound can also form Schiff bases with aldehydes and ketones, which are important intermediates in many biological processes .
Comparaison Avec Des Composés Similaires
3-Aminobutyric acid: Similar in structure but with a carboxylic acid group instead of an aldehyde group.
3-Aminobutanol: Similar but with a hydroxyl group instead of an aldehyde group.
4-Aminobutanal: Similar but with the amino group on the fourth carbon instead of the third.
Uniqueness: 3-Aminobutanal is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Propriétés
IUPAC Name |
3-aminobutanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-4(5)2-3-6/h3-4H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZVYAPATCJLAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate hydrochloride](/img/structure/B13470771.png)
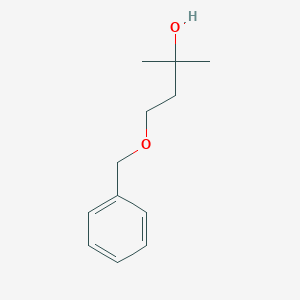
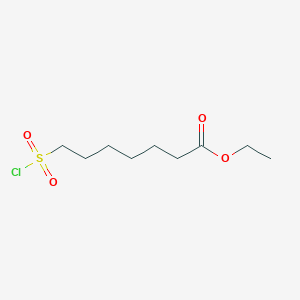

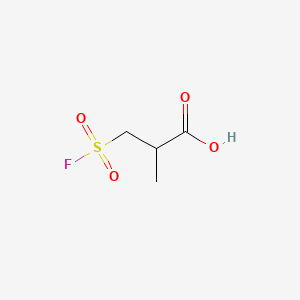
![2-[3-(Methoxymethyl)piperidin-3-yl]acetonitrile hydrochloride](/img/structure/B13470814.png)
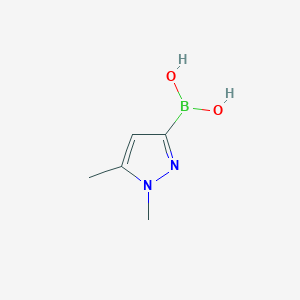
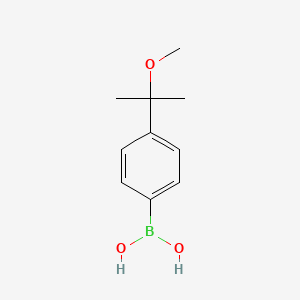
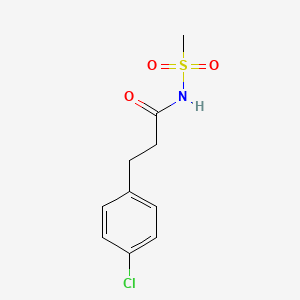
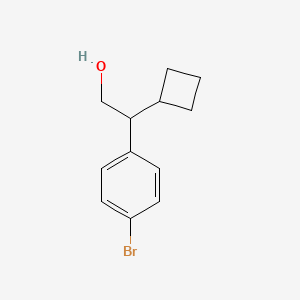
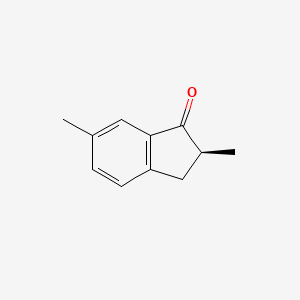
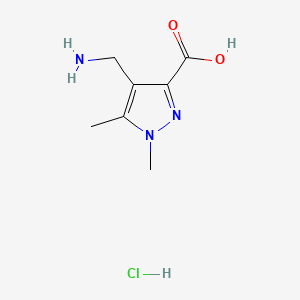
![4-Hydroxy-N-[4-(methylsulfanyl)phenyl]benzamide](/img/structure/B13470849.png)
![methyl[(1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B13470850.png)
